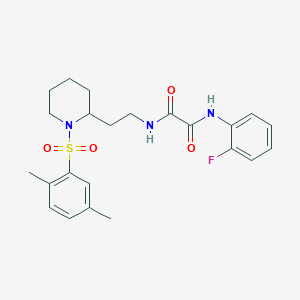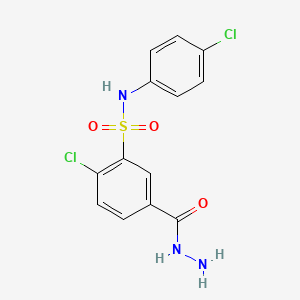
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide, also known as CCNSB, is a sulfonamide compound that has gained attention in scientific research due to its potential pharmacological properties. CCNSB has been synthesized through several methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide's mechanism of action involves the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammatory cytokines and other genes. Additionally, 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. It reduces the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, it also has some limitations, such as its low stability and potential for degradation in certain conditions. 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide's pharmacokinetics and pharmacodynamics have not been fully characterized, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide research, including its potential as a therapeutic agent for inflammatory and cancer-related diseases. Further studies are needed to optimize its synthesis and improve its stability and pharmacokinetics. 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide's mechanism of action and potential interactions with other drugs and compounds also require further investigation. Additionally, 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide's potential as a diagnostic tool for cancer and other diseases warrants further exploration.
Métodos De Síntesis
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide can be synthesized through several methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloro-5-nitrobenzoic acid, followed by reduction of the nitro group with hydrazine hydrate. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloro-5-nitrobenzohydrazide, followed by reduction of the nitro group with sodium dithionite. These methods have been optimized to improve the yield and purity of 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has been studied for its potential pharmacological properties, including its anti-inflammatory and anti-tumor effects. It has been shown to inhibit the production of inflammatory cytokines and reduce tumor growth in vitro and in vivo. 2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide has also been investigated for its potential as a diagnostic tool for cancer and other diseases.
Propiedades
IUPAC Name |
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c14-9-2-4-10(5-3-9)18-22(20,21)12-7-8(13(19)17-16)1-6-11(12)15/h1-7,18H,16H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIJKZWDTWPPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NN)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chlorophenyl)-5-(hydrazinecarbonyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

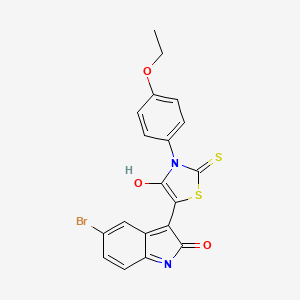
![Potassium;3-oxobicyclo[2.2.1]heptane-2-thiolate](/img/structure/B2627275.png)
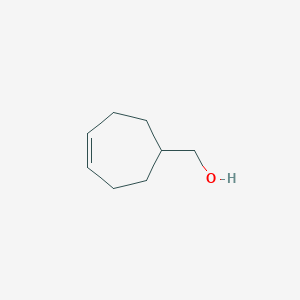
![2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2627277.png)

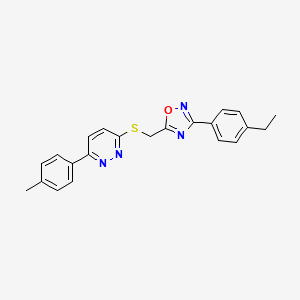
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-cyclopropylpyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2627280.png)
![(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2627281.png)
![3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627283.png)
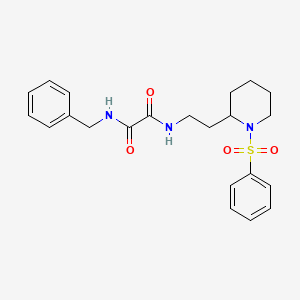
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2627285.png)
![1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627287.png)
![6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2627289.png)
